molecular formula C20H20N6O3 B2932328 4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034348-67-7

4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2932328
CAS RN: 2034348-67-7
M. Wt: 392.419
InChI Key: NQQXGMPFASEJAF-UHFFFAOYSA-N
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Description

The compound you mentioned contains several interesting functional groups, including a triazole and an oxadiazole ring. Triazoles are a class of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Oxadiazoles are another class of heterocyclic compounds that contain one oxygen and two nitrogen atoms in a five-membered ring .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The study by Bektaş et al. (2007) focuses on the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. While not directly related to the queried compound, this research highlights the interest in triazole derivatives for their potential antimicrobial properties, suggesting a possible area of application for related compounds (Bektaş et al., 2007).

Antiavian Influenza Virus Activity

  • Hebishy et al. (2020) describe a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the H5N1 subtype of the avian influenza virus. This indicates the potential for structurally similar benzamide derivatives to be explored for antiviral research applications (Hebishy et al., 2020).

Structural and Theoretical Studies

  • Gumus et al. (2018) conducted experimental and theoretical studies on a compound with a [1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine structure. This research provides insights into the structural features of such compounds, which could be useful for understanding the physical and chemical properties of the queried compound (Gumus et al., 2018).

Antitumor and Antimicrobial Activities

  • The synthesis of enaminones and their reactions with aminoheterocycles, as discussed by Riyadh (2011), offer insights into the creation of azolopyrimidines, azolopyridines, and quinolines with potential antitumor and antimicrobial activities. These findings could suggest similar potential applications for the compound (Riyadh, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a triazole moiety, which is known to interact with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds are known to bind to various enzymes and receptors in the biological system . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities of triazole compounds , it can be hypothesized that this compound may have multiple effects at the molecular and cellular level

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound, as well as the development of new synthesis methods and the study of its chemical reactions. Given the biological activity of triazoles and oxadiazoles, this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12(2)28-16-6-4-14(5-7-16)19(27)21-11-18-24-23-17-10-15(8-9-26(17)18)20-22-13(3)25-29-20/h4-10,12H,11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQXGMPFASEJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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